molecular formula C6H12O6 B609528 Inositol CAS No. 488-54-0

Inositol

Cat. No.: B609528
CAS No.: 488-54-0
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

Inositol is a naturally occurring compound that belongs to the family of carbohydrates. It is a sugar alcohol with the chemical formula C6H12O6 and is structurally similar to glucose. This compound exists in nine stereoisomeric forms, with myo-inositol being the most prevalent and biologically significant. It plays a crucial role in various cellular processes, including cell membrane formation, signal transduction, and osmoregulation .

Mechanism of Action

Target of Action

Inositol, specifically myo-inositol, is a vital molecule involved in cellular signaling . It acts as a direct messenger of insulin signaling, improving glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss .

Mode of Action

Intracellularly, myo-inositol promotes GLUT4 translocation to the plasma membrane, enhancing glucose uptake, inhibiting adenylate cyclase, and reducing free fatty acid release from adipose tissue . It also acts as a direct messenger of insulin signaling, improving glucose tissue uptake .

Biochemical Pathways

This compound is involved in several biochemical pathways, controlling vital cellular mechanisms such as cell development, signaling and nuclear processes, metabolic and endocrine modulation, cell growth, and signal transduction . It is known that myo-inositol derives directly from D-glucose (in the form of D-glucose-6-phosphate); this conversion involves the cyclization of D-glucose-6-phosphate to this compound 3 phosphate, the loss of phosphate, and the final release of free myo-inositol .

Pharmacokinetics

The bioavailability, safety, uptake, and metabolism of this compound are complex, involving interconnected pathways leading to phosphoinositides, this compound phosphates, and more complex molecules, like glycosyl-phosphatidylinositols . Clinical trials using this compound in pharmacological doses have provided promising results in the management of various diseases .

Result of Action

The administration of this compound allows it to act as a direct messenger of insulin signaling and improves glucose tissue uptake . This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss . This compound supplementation has also been shown to significantly decrease triglycerides and LDL cholesterol in patients with metabolic diseases .

Action Environment

This compound and its derivatives serve as compatible solutes and offer protection in various eukaryotes under adverse environmental conditions . The stress-responsive pathways of this compound metabolism involve enzymes like this compound 3-methyl transferase (IMT1, EC 2.1.1.39), this compound 3-alpha-galactosyltransferase or galactinol synthase (GolS, EC 2.4.1.123), galactinol-sucrose galactosyltransferase or raffinose synthase (RafS, EC 2.4.1.82), phospholipase C (PLC, EC 3.1.4.3), myo-inositol .

Biochemical Analysis

Biochemical Properties

Inositol plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. This compound is involved in different physiological processes as a key player in signal pathways, including reproductive, hormonal, and metabolic modulation . It mediates cell signal transduction in response to a variety of hormones, neurotransmitters, and growth factors and participates in osmoregulation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . This compound may also have an effect on insulin and certain chemical messengers in your brain. This may influence your body’s ability to manage metabolic and mental health conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Genetic mutations in genes codifying for proteins of this compound synthesis and transport, competitive processes with structurally similar molecules, and the administration of specific drugs that cause a central depletion of this compound can lead to a reduction of this compound levels .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This includes information on this compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels . This compound and its phosphate derivatives are natural molecules involved in several biochemical and metabolic functions in different organs and tissues .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . MIOX2 is a cytoplasmic protein, while MIOX4 is present mostly in the cytoplasm, but also occasionally in the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Inositol can be synthesized through several methods. One common approach involves the enzymatic conversion of glucose-6-phosphate to this compound-1-phosphate, followed by dephosphorylation to yield free this compound. This process typically employs enzymes such as This compound-3-phosphate synthase and This compound monophosphatase .

Industrial Production Methods: Industrial production of this compound often utilizes starch or cellulose as substrates. The raw materials undergo enzymatic catalysis in a multi-enzyme reaction system, which includes enzymes like α-glucan phosphorylase , phosphoglucomutase , and This compound-3-phosphate synthase . The reaction conditions are optimized to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Inositol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Inositol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Inositol is unique among its similar compounds due to its widespread presence and biological significance. Similar compounds include:

  • D-chiro-inositol
  • Scyllo-inositol
  • Epi-inositol
  • Cis-inositol
  • L-chiro-inositol
  • Muco-inositol
  • Allo-inositol
  • Neo-inositol

While these compounds share structural similarities, myo-inositol is the most abundant and functionally diverse, making it a critical component in various biological processes .

Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name Muco-Inositol
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Record name 1L-chiro-inositol
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Record name Allo-inositol
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Record name scyllo-Inositol
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Record name NEO-INOSITOL
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Record name CHIRO-INOSITOL, (-)-
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Record name CIS-INOSITOL
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Record name CHIRO-INOSITOL
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Record name SCYLLO-INOSITOL
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Record name INOSITOL
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Record name EPI-INOSITOL
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Record name ALLO-INOSITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Q & A

Q1: What is the role of myo-inositol in cellular function?

A1: myo-Inositol plays a crucial role in various cellular functions, including signal transduction and membrane biogenesis. It serves as the primary precursor for the synthesis of phosphatidylinositol (PtdIns) and its phosphorylated derivatives, collectively known as phosphoinositides. []

Q2: How do this compound phosphates participate in calcium signaling?

A2: this compound 1,4,5-trisphosphate (Ins(1,4,5)P3), generated through phospholipase C-mediated hydrolysis of phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P2), acts as a second messenger to release Ca2+ from intracellular stores. This Ca2+ mobilization is regulated by the metabolism of Ins(1,4,5)P3 through dephosphorylation to this compound 1,4-bisphosphate or phosphorylation to this compound 1,3,4,5-tetrakisphosphate. []

Q3: How do changes in myo-inositol levels affect cellular excitability?

A3: Intracellular myo-inositol accumulation, facilitated by the sodium/myo-inositol cotransporter (SMIT1), can influence excitability by increasing PtdIns(4,5)P2 levels. This modulation affects the activity of PtdIns(4,5)P2-dependent ion channels, such as KCNQ2/3 channels, ultimately impacting action potential firing in neurons. []

Q4: What is the significance of phosphatidylthis compound 3-phosphate (PtdIns(3)P) in cellular processes?

A4: PtdIns(3)P has been linked to various cellular processes, including polyoma virus-induced transformation and platelet-derived growth factor-mediated mitogenesis. Unlike other phosphoinositides, PtdIns(3)P is resistant to hydrolysis by phospholipase C. Instead, a specific enzyme, phosphatidylthis compound 3-phosphatase, removes the phosphate group from the D-3 position of PtdIns(3)P. This suggests that PtdIns(3)P might directly control cellular processes or act as a precursor for other phosphatidylinositols, rather than serving as a precursor for soluble this compound phosphate messengers. []

Q5: What are the different pathways involved in this compound phosphate metabolism?

A5: this compound phosphate metabolism involves both phosphorylation and dephosphorylation reactions. While most tissues exhibit a complex pattern involving both pathways, intact neonatal rat hearts primarily utilize the dephosphorylation pathway for this compound 1,4,5-trisphosphate (Ins(1,4,5)P3) metabolism. This highlights the tissue-specific variations in this compound phosphate metabolism. []

Q6: How does the acute myeloid leukemia (AML) cell line depend on myo-inositol transport?

A7: AML cells rely on the sodium/myo-inositol cotransporter SLC5A3 for myo-inositol uptake, especially when the de novo biosynthesis pathway is insufficient. Deletion of SLC5A3 leads to apoptosis and growth inhibition in AML cell lines and patient-derived xenograft models. []

Q7: What is the potential role of myo-inositol in treating polycystic ovary syndrome (PCOS)?

A8: Myo-inositol supplementation has shown promise in managing PCOS symptoms. In clinical trials, myo-inositol improved ovarian function, increased ovulation frequency, and reduced hyperandrogenism in women with PCOS. [, ] D-chiro-inositol, another this compound isomer, also improves insulin sensitivity in PCOS patients, leading to improvements in ovulatory function, reduced androgen concentrations, and lowered blood pressure and triglyceride levels. []

Q8: Can this compound supplementation benefit preterm infants?

A9: While initial studies suggested potential benefits of myo-inositol in preterm infants with respiratory distress, a large randomized clinical trial found no reduction in type 1 retinopathy of prematurity or death. In fact, the trial was terminated early due to a higher mortality rate in the myo-inositol group, highlighting the need for further investigation into its safety and efficacy in this population. [, ]

Q9: What are the potential therapeutic implications of targeting this compound pyrophosphates in cancer?

A10: this compound pyrophosphates, particularly 5-InsP7 and 1,5-InsP8, are involved in regulating cell growth and bioenergetic homeostasis. Knockout of the enzymes responsible for interconverting these molecules, diphosphothis compound pentakisphosphate kinases (PPIP5Ks), leads to growth inhibition in cancer cell lines. This suggests that PPIP5Ks could be potential targets for tumor therapy. []

Q10: How can this compound distribution be visualized and quantified within cells?

A11: Multi-isotope imaging mass spectrometry (MIMS) enables the direct visualization and quantification of this compound within cells. By pulsing cells with a stable isotope-labeled this compound, such as Carbon-13 (13C)-labeled this compound, researchers can track its distribution and accumulation in subcellular compartments. []

Q11: What is the importance of this compound in plant responses to cold temperatures?

A12: Studies on winter oilseed rape (Brassica napus) suggest that low temperatures can activate the phospholipase C-inositolphospholipid signaling pathway in chilling-tolerant plants. Cold exposure leads to increased this compound phosphate production and decreased phosphatidylthis compound 4,5-bisphosphate (PtdIns(4,5)P2) levels, indicating phospholipase C activation. These findings highlight the role of this compound signaling in plant cold acclimation. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.